HX600

Description

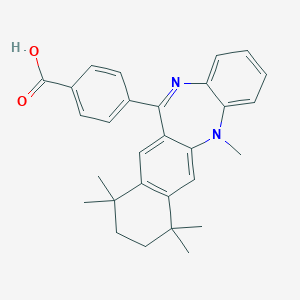

Structure

3D Structure

Properties

IUPAC Name |

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-20(16-21(22)28)26(18-10-12-19(13-11-18)27(32)33)30-23-8-6-7-9-24(23)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFBCHSYAZBTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C3C(=C2)N(C4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169375 | |

| Record name | HX 600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172705-89-4 | |

| Record name | HX 600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172705894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HX 600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, a compound also known as LE135. LE135 is a potent and selective retinoic acid receptor (RAR) antagonist with a higher affinity for RARβ over RARα.[1] This guide details a plausible synthetic route, summarizes its key physicochemical and biological properties, and outlines its known mechanisms of action, including its off-target effects. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135) is a synthetic compound belonging to the benzodiazepine class of molecules. It has been identified as a selective antagonist of retinoic acid receptors (RARs), which are nuclear hormone receptors that play crucial roles in cell growth, differentiation, and apoptosis. Due to its ability to modulate RAR signaling, LE135 has been utilized as a chemical probe to investigate the physiological and pathological roles of these receptors. This guide provides a detailed account of its synthesis and a summary of its reported characterization data.

Physicochemical and Biological Properties

A summary of the key properties of LE135 is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid | |

| Common Name | LE135 | |

| CAS Number | 155877-83-1 | [2][3] |

| Molecular Formula | C₂₉H₃₀N₂O₂ | [1] |

| Molecular Weight | 438.56 g/mol | [1] |

| Biological Activity | Retinoic acid receptor (RAR) antagonist | [1] |

| Receptor Selectivity | RARβ (Ki = 220 nM) > RARα (Ki = 1.4 µM) | |

| Off-Target Activity | TRPV1 and TRPA1 receptor activator |

Synthesis

While a detailed experimental protocol from a primary source for the synthesis of LE135 could not be definitively obtained for this guide, a plausible synthetic route can be proposed based on established methods for the synthesis of benzodiazepine derivatives. The following multi-step synthesis is a chemically sound approach to obtain the target compound.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step reaction sequence, beginning with the formation of a substituted aminonaphthalene, followed by condensation with a benzoic acid derivative to form the benzodiazepine core, and subsequent methylation.

Caption: Proposed synthetic workflow for LE135.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of the N-(naphthalen-2-yl)-4-iodobenzamide intermediate

-

To a solution of a suitably substituted 2-naphthylamine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq.).

-

Cool the mixture to 0 °C and add a solution of 4-iodo-2-nitrobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the nitro group

-

Dissolve the product from Step 1 (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the hot solution through a pad of celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino-intermediate.

Step 3: Formation of the benzodiazepine ring

-

Dissolve the crude amine from Step 2 in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Continue heating for 12-24 hours until cyclization is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the resulting benzodiazepine derivative by column chromatography.

Step 4: N-Methylation

-

To a solution of the benzodiazepine from Step 3 (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as sodium hydride (2.2 eq.) at 0 °C.

-

Stir the mixture for 30 minutes, then add methyl iodide (2.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate, wash with brine, and dry the organic layer.

-

Concentrate the solvent and purify the product by column chromatography to yield LE135.

Characterization Data (Expected)

The following table summarizes the expected characterization data for LE135 based on its chemical structure and data for analogous compounds.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-8.2 (m, Ar-H), 7.2-7.6 (m, Ar-H), 2.5-3.0 (m, CH₂), 1.0-1.5 (s, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165-175 (C=O), 120-150 (Ar-C), 40-50 (C), 30-40 (CH₂), 20-30 (CH₃) |

| IR (KBr, cm⁻¹) | ν: 3300-2500 (O-H, broad), 2960-2850 (C-H, aliphatic), 1680 (C=O, carboxylic acid), 1600, 1480 (C=C, aromatic), 1320 (C-N) |

| Mass Spec. (ESI-MS) | m/z: 439.2 [M+H]⁺, 461.2 [M+Na]⁺ |

| Melting Point | Expected to be a solid with a melting point > 200 °C. |

Signaling Pathways

LE135 is primarily known as an antagonist of retinoic acid receptors. However, it also exhibits off-target activity on transient receptor potential (TRP) channels.

Retinoic Acid Receptor (RAR) Antagonism

Retinoic acid (RA) signaling is crucial for regulating gene expression. RA binds to the RAR/RXR heterodimer, which then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating transcription. As an antagonist, LE135 binds to RARs but does not activate them, thereby blocking the downstream signaling cascade.

Caption: Mechanism of RAR antagonism by LE135.

Off-Target Effects on TRP Channels

LE135 has been shown to directly activate TRPV1 and TRPA1 channels, which are ion channels involved in pain and inflammation. This activity is independent of its effects on RARs and represents an important consideration in its use as a pharmacological tool.

Caption: Off-target activation of TRPV1 and TRPA1 by LE135.

Conclusion

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135) is a valuable chemical tool for studying the biological roles of retinoic acid receptors. This guide has provided a comprehensive overview of its synthesis, characterization, and known mechanisms of action. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Researchers and drug development professionals should consider both its primary RAR antagonist activity and its off-target effects on TRP channels when designing and interpreting experiments involving this compound. Further research to fully elucidate its pharmacological profile will continue to be of significant value to the scientific community.

References

LE135 as a Selective RARβ Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE135 is a potent and selective synthetic antagonist of the Retinoic Acid Receptor beta (RARβ), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis. As a research tool, LE135 is instrumental in elucidating the specific functions of RARβ in various physiological and pathological processes. This technical guide provides an in-depth overview of the mechanism of action of LE135, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction to RARβ and the Role of Antagonists

Retinoic acid receptors (RARs) are ligand-inducible transcription factors that belong to the nuclear receptor superfamily. There are three main isotypes of RARs: alpha (RARα), beta (RARβ), and gamma (RARγ). These receptors form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the RAR/RXR heterodimer undergoes a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This complex then initiates the transcription of downstream target genes.

RARβ is often considered a tumor suppressor, and its expression is frequently downregulated in various cancers. Selective RARβ antagonists like LE135 are critical for investigating the specific roles of this receptor isotype, allowing for the functional discrimination between RARα, β, and γ.

Mechanism of Action of LE135

The primary mechanism of action of LE135 is competitive antagonism at the ligand-binding pocket (LBP) of RARβ. By binding to the LBP, LE135 prevents the binding of the natural agonist, ATRA, thereby inhibiting the receptor's transcriptional activity.

Binding Affinity and Selectivity

LE135 exhibits a preferential binding affinity for RARβ over the other RAR isotypes. This selectivity is crucial for its utility in dissecting the specific functions of RARβ. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors.

Conformational Changes and Co-regulator Interaction

The binding of an agonist to RARβ induces a specific conformational change, most notably in the C-terminal helix 12 (H12), creating a binding surface for co-activator proteins which contain an LXXLL motif. In contrast, the binding of an antagonist like LE135 is thought to induce a different conformation of H12. This altered conformation does not support the recruitment of co-activators and may even stabilize the binding of co-repressor complexes, which include proteins such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and N-CoR (Nuclear receptor Co-Repressor). This stabilization of the co-repressor complex actively represses the transcription of RARβ target genes.

Downstream Signaling and Target Gene Regulation

By antagonizing RARβ, LE135 inhibits the expression of genes that are normally upregulated by retinoic acid signaling through this receptor. The specific downstream target genes of RARβ are cell-type and context-dependent but are generally involved in processes like cell cycle arrest and apoptosis. For instance, LE135 has been shown to inhibit the ATRA-induced transcriptional activation of RARβ itself, which is a known target gene containing a RARE in its promoter.

Quantitative Data for LE135

The following tables summarize the key quantitative data for LE135 as a RARβ antagonist.

| Parameter | Receptor | Value | Reference(s) |

| Ki | RARβ | 220 nM | [1][2] |

| RARα | 1.4 µM | [1][2] | |

| IC50 | HL-60 Cell Differentiation (induced by Am80) | 150 nM | [1][2] |

Table 1: Binding Affinity and Cellular Potency of LE135.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of LE135 for RARβ.

Principle: This assay measures the ability of a test compound (LE135) to compete with a radiolabeled ligand (e.g., [3H]-all-trans retinoic acid) for binding to the RARβ ligand-binding domain (LBD).

Materials:

-

Recombinant human RARβ-LBD

-

[3H]-all-trans retinoic acid (Radioligand)

-

Unlabeled LE135

-

Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filter manifold for vacuum filtration

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled LE135.

-

In a multi-well plate, incubate a fixed concentration of RARβ-LBD with a fixed concentration of [3H]-ATRA in the presence of varying concentrations of LE135.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ATRA).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).

-

Following incubation, rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of LE135 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the LE135 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RARβ Reporter Gene Assay

This assay measures the functional antagonist activity of LE135 in a cellular context.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing one or more RAREs. Cells are co-transfected with this reporter construct and an expression vector for RARβ. The ability of LE135 to inhibit the agonist-induced expression of the reporter gene is then measured.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1)

-

Expression vector for human RARβ

-

RARE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

All-trans retinoic acid (ATRA) as the agonist

-

LE135

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a fixed concentration of ATRA (agonist) and varying concentrations of LE135.

-

Include control wells with vehicle (DMSO), ATRA alone, and LE135 alone.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to the total protein concentration in each well, if necessary.

-

Plot the percentage of inhibition of ATRA-induced luciferase activity against the logarithm of the LE135 concentration to determine the IC50 value.

Co-regulator Interaction Assay (TR-FRET)

This assay directly measures the ability of LE135 to modulate the interaction between RARβ and a co-regulator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity between a donor fluorophore-labeled RARβ-LBD and an acceptor fluorophore-labeled co-regulator peptide (e.g., from SRC-1 or SMRT).

Materials:

-

GST-tagged RARβ-LBD

-

Terbium (Tb)-labeled anti-GST antibody (donor)

-

Fluorescein-labeled co-activator or co-repressor peptide (acceptor)

-

ATRA (agonist)

-

LE135

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of LE135.

-

In a microplate, add GST-RARβ-LBD, Tb-anti-GST antibody, and the fluorescein-labeled co-regulator peptide.

-

For a co-activator interaction assay, add a fixed concentration of ATRA to induce the interaction, followed by varying concentrations of LE135.

-

For a co-repressor interaction assay, the interaction may be constitutive and the effect of LE135 on stabilizing this interaction can be measured.

-

Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours).

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for Fluorescein).

-

Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

-

Plot the TR-FRET ratio against the logarithm of the LE135 concentration to determine the IC50 (for co-activator displacement) or EC50 (for co-repressor recruitment).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of LE135 as a RARβ antagonist.

Experimental Workflow Diagram

Caption: Workflow for characterizing a RARβ antagonist.

Conclusion

LE135 is a valuable pharmacological tool for the study of RARβ signaling. Its selectivity allows for the specific interrogation of RARβ function in a variety of biological systems. A thorough understanding of its mechanism of action, supported by robust experimental data, is essential for the accurate interpretation of research findings and for its potential application in drug development. This guide provides a comprehensive overview of the current knowledge of LE135 as a RARβ antagonist and offers detailed protocols for its characterization.

References

An In-depth Technical Guide to the Chemical Properties of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, a synthetic retinoid antagonist commonly known as LE135. This document consolidates available data on its physicochemical characteristics, synthesis, and biological activity, with a focus on its role as a selective antagonist of the Retinoic Acid Receptor Beta (RARβ). Detailed experimental methodologies and a visualization of the canonical RAR signaling pathway are included to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

LE135 is a dibenzodiazepine derivative with a complex polycyclic structure. Its chemical identity and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1][2]benzodiazepin-13-yl)benzoic acid | |

| Synonyms | LE135, 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1][2]diazepin-13-yl)-benzoic acid | |

| CAS Number | 155877-83-1 | [3] |

| Molecular Formula | C29H30N2O2 | [3] |

| Molecular Weight | 438.56 g/mol | |

| Appearance | Yellow to orange powder | |

| Solubility | Soluble in DMSO (15 mg/mL or up to 100 mM) | |

| Purity | ≥97% (HPLC) | |

| Storage | Store at +4°C |

Synthesis

The synthesis of benzodiazepine derivatives, the core structure of LE135, generally involves the condensation of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds.[4] This reaction can be catalyzed by various reagents, including solid superacids like sulfated zirconia, which offers advantages such as mild reaction conditions and high yields.[4]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of LE135. While specific spectral data with peak assignments for LE135 is not publicly available, a certificate of analysis for a commercial sample indicates that the 1H NMR spectrum is consistent with the proposed structure.

For reference, the 1H NMR chemical shifts of protons in similar chemical environments are as follows: aromatic protons typically resonate in the range of 7-8 ppm, while the chemical shifts of protons on the pentamethyl-substituted dihydronaphtho moiety would appear further upfield. The carboxylic acid proton would exhibit a characteristic downfield shift.

In 13C NMR spectroscopy, the carbonyl carbon of the benzoic acid moiety would be expected to appear in the downfield region of the spectrum. The aromatic carbons would resonate in the approximate range of 120-150 ppm, while the aliphatic carbons of the pentamethyl-dihydronaphtho group would be found in the upfield region.

Biological Activity and Mechanism of Action

LE135 is a well-characterized antagonist of the Retinoic Acid Receptors (RARs), with a moderate selectivity for RARβ over RARα.[3]

| Target | Ki |

| RARβ | 0.22 µM (220 nM) |

| RARα | 1.4 µM |

LE135 exhibits high selectivity over RARγ and the Retinoid X Receptors (RXRs).[3]

Inhibition of Cancer Cell Differentiation

LE135 has been shown to inhibit the differentiation of human promyelocytic leukemia (HL-60) cells induced by the synthetic retinoid Am80, with an IC50 value of 150 nM.[3] This activity highlights its potential as a tool to study the role of RARβ in hematopoietic cell differentiation and as a potential lead compound in oncology research.

Off-Target Activity

It is important to note that LE135 has been demonstrated to have off-target effects. It can directly activate the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in nociception. This activity should be considered when interpreting experimental results.

Experimental Protocols

Competitive Radioligand Binding Assay for RARβ

This protocol outlines a general method for determining the binding affinity of a test compound like LE135 to the RARβ receptor.

Materials:

-

HEK293T cells transiently transfected with a human RARβ expression vector.

-

[3H]-all-trans retinoic acid (radioligand).

-

Binding buffer (e.g., TEGM buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM MgCl2, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, and 0.5 mM PMSF).

-

Wash buffer (e.g., ice-cold PBS).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare nuclear extracts from the transfected HEK293T cells.

-

In a 96-well plate, add increasing concentrations of the unlabeled competitor (LE135).

-

Add a fixed concentration of the radioligand ([3H]-all-trans retinoic acid) to each well.

-

Add the nuclear extract containing the RARβ receptor to each well.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) of the competitor is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HL-60 Cell Differentiation Assay (NBT Reduction Assay)

This protocol describes a method to assess the ability of LE135 to inhibit retinoid-induced differentiation of HL-60 cells. Differentiation is measured by the ability of the cells to produce superoxide, which reduces nitroblue tetrazolium (NBT) to a blue formazan precipitate.

Materials:

-

HL-60 human promyelocytic leukemia cells.

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

All-trans retinoic acid (ATRA) or another RAR agonist (e.g., Am80) to induce differentiation.

-

LE135.

-

Nitroblue tetrazolium (NBT) solution.

-

Phorbol 12-myristate 13-acetate (PMA).

-

Phosphate-buffered saline (PBS).

-

Spectrophotometer or microscope.

Procedure:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seed the cells at a density of approximately 1 x 105 cells/mL in multi-well plates.

-

Treat the cells with a differentiation-inducing agent (e.g., 1 µM ATRA) in the presence or absence of varying concentrations of LE135. Include a vehicle control.

-

Incubate the cells for 4-5 days to allow for differentiation.

-

After the incubation period, harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS containing NBT (1 mg/mL) and PMA (200 ng/mL).

-

Incubate the cells at 37°C for 20-30 minutes.

-

The reaction is stopped by adding a stop solution (e.g., 0.1 M N-ethylmaleimide in PBS).

-

The blue formazan precipitate within the cells can be quantified by spectrophotometry after solubilization or by counting the percentage of blue-positive cells under a microscope.

-

A reduction in the amount of formazan produced in the presence of LE135, compared to the inducer-only control, indicates inhibition of differentiation.

Signaling Pathway Visualization

LE135 exerts its biological effects by antagonizing the canonical retinoic acid signaling pathway at the level of RARβ. The following diagram illustrates the key steps in this pathway.

Caption: Canonical Retinoic Acid Receptor (RAR) Signaling Pathway and the antagonistic action of LE135.

Experimental Workflow for RARβ Binding Assay

The following diagram outlines the workflow for a competitive radioligand binding assay to determine the affinity of LE135 for RARβ.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135) is a valuable pharmacological tool for investigating the biological roles of RARβ. Its selectivity makes it particularly useful for dissecting the specific functions of this receptor subtype in various physiological and pathological processes. This guide provides a foundation of its chemical and biological properties, along with detailed experimental frameworks, to facilitate its application in research and drug discovery. Researchers should remain mindful of its potential off-target activities on TRP channels when designing and interpreting experiments. Further investigation into its synthesis and the acquisition of detailed spectroscopic data would be beneficial to the scientific community.

References

Spectroscopic Characterization of LE135: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for LE135. These predictions are derived from the analysis of its functional groups and structural motifs, drawing comparisons with similar known compounds.

Table 1: Predicted ¹H NMR Data for LE135

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.8 - 2.4 | Multiplet | 8H | -CH₂- (Piperidine ring, adjacent to N) |

| ~ 2.3 | Triplet | 4H | -CH₂-C(O)- |

| ~ 1.7 - 1.5 | Multiplet | 12H | -CH₂- (Piperidine ring), -CH₂- (Hexane chain) |

| ~ 1.2 | Multiplet | 2H | -CH- (Piperidine ring) |

| ~ 0.9 | Doublet | 6H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for LE135

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | C=O (Amide) |

| ~ 45 | -CH₂- (Piperidine ring, adjacent to N) |

| ~ 35 | -CH₂-C(O)- |

| ~ 34 | -CH₂- (Piperidine ring) |

| ~ 31 | -CH- (Piperidine ring) |

| ~ 25 | -CH₂- (Hexane chain) |

| ~ 22 | -CH₃ |

Solvent: CDCl₃

Table 3: Predicted IR Absorption Data for LE135

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 2950 - 2850 | Strong | C-H stretch (Aliphatic) |

| ~ 1640 | Strong | C=O stretch (Amide) |

| ~ 1460 | Medium | C-H bend (Methylene) |

| ~ 1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data for LE135

| m/z | Interpretation |

| 324 | [M]⁺ (Molecular Ion) |

| 227 | [M - C₅H₁₀N]⁺ |

| 126 | [C₇H₁₂NO]⁺ |

| 98 | [C₆H₁₂N]⁺ |

| 57 | [C₄H₉]⁺ |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These represent standard methodologies and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

For a typical ¹H NMR spectrum, dissolve 5-25 mg of LE135 in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

-

The chosen solvent should fully dissolve the sample. If solubility is an issue, alternative deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used.[1][3]

-

Ensure the NMR tube is clean and dry to avoid contaminant peaks.[2][4] After washing, oven-drying the tubes is a good practice.[4]

-

Filter the sample solution into the NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter, which can degrade the quality of the spectrum.[2][4]

-

An internal standard, such as tetramethylsilane (TMS), should be added for chemical shift referencing, although the residual solvent peak can often be used for ¹H NMR.[1][5]

2. Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[3]

-

For ¹H NMR, a standard pulse sequence is used. The acquisition time is typically a few minutes.[1]

-

For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of scans is required, leading to longer acquisition times, often 20-60 minutes or longer.[1][6] Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon environment.[7][8]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR-FTIR is a common technique for solid and liquid samples that requires minimal preparation.[9][10]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9] A background spectrum of the clean, empty crystal should be collected.

-

Place a small amount of solid LE135 directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[11]

2. Data Acquisition:

-

The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave extends beyond the crystal surface and interacts with the sample.[10]

-

The detector measures the attenuated IR beam, and the instrument's software converts this into an absorbance or transmittance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.[12]

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Impact - EI):

-

For a volatile and thermally stable compound like LE135 is predicted to be, direct insertion or gas chromatography (GC) can be used for sample introduction.

-

In Electron Impact (EI) ionization, the sample is introduced into a high-vacuum source where it is bombarded by a beam of high-energy electrons (typically 70 eV).[13][14]

-

This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and fragment ions.[14][15]

2. Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z. The most intense peak in the spectrum is known as the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like LE135.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. How To [chem.rochester.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. s4science.at [s4science.at]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 2.3. Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) [bio-protocol.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

Unveiling the Binding Characteristics of LE135 to Retinoic Acid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity of LE135, a selective antagonist of retinoic acid receptors (RARs). The following sections detail its quantitative binding data, the experimental protocols for determining these values, and a visual representation of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of LE135

LE135 demonstrates a clear selectivity for the β isoform of the retinoic acid receptor. The compound's binding affinity and functional inhibition have been quantified through various assays, with the key data summarized below.

| Parameter | Receptor/System | Value | Reference |

| Ki | RARα | 1.4 µM | [1] |

| Ki | RARβ | 220 nM | [1] |

| IC50 | Am80-induced HL-60 cell differentiation | 150 nM | [1] |

Table 1: Quantitative binding and functional data for LE135.

Experimental Protocols

The determination of the binding affinity of LE135 to retinoic acid receptors is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of the unlabeled compound (LE135) to displace a radiolabeled ligand from the receptor.

Competitive Radioligand Binding Assay for RARs

Objective: To determine the inhibition constant (Ki) of LE135 for RARα and RARβ.

Materials:

-

Receptor Source: Nuclear extracts from cells overexpressing human RARα or RARβ.

-

Radioligand: [3H]-all-trans retinoic acid (ATRA) or another suitable high-affinity RAR agonist.

-

Unlabeled Ligand (Competitor): LE135.

-

Non-specific Binding Control: A high concentration of unlabeled ATRA (e.g., 1000-fold excess over the radioligand).

-

Assay Buffer: Tris-HCl buffer with additives such as DTT, KCl, and glycerol to maintain receptor stability.

-

Separation Medium: Hydroxylapatite slurry or filter membranes (e.g., GF/B glass fiber filters) to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of LE135 in the assay buffer.

-

Dilute the radioligand to the desired concentration (typically at or below its Kd) in the assay buffer.

-

Prepare the nuclear extract containing the target RAR subtype in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate or microcentrifuge tubes, add the following components in order:

-

Assay Buffer

-

Unlabeled LE135 at various concentrations (for the competition curve) or buffer alone (for total binding) or a saturating concentration of unlabeled ATRA (for non-specific binding).

-

Radioligand ([3H]-ATRA).

-

Nuclear extract containing the RAR subtype.

-

-

The final assay volume is typically 100-250 µL.

-

-

Incubation:

-

Incubate the assay plate/tubes at 4°C for a sufficient period to reach equilibrium (e.g., 2-4 hours).

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite (HAP) Assay:

-

Add a pre-determined volume of HAP slurry to each well/tube.

-

Incubate for a short period (e.g., 15-20 minutes) to allow the receptor-ligand complex to bind to the HAP.

-

Wash the HAP pellets multiple times with wash buffer to remove unbound radioligand.

-

-

Filter Binding Assay:

-

Rapidly filter the contents of each well/tube through a glass fiber filter using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

-

Quantification:

-

Transfer the HAP pellets or the filter discs to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of LE135 by subtracting the non-specific binding (CPM in the presence of excess unlabeled ATRA) from the total binding (CPM in the absence of competitor).

-

Plot the specific binding as a function of the log concentration of LE135.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of LE135 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Visualizing Molecular Interactions and Processes

The following diagrams illustrate the retinoic acid receptor signaling pathway, the antagonistic action of LE135, and the workflow of the competitive binding assay.

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.

Caption: Mechanism of RAR Antagonism by LE135.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

"in vitro stability and solubility of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid"

An in-depth analysis of the in vitro stability and solubility of novel chemical entities is foundational in the early stages of drug discovery and development. This technical guide provides a comprehensive overview of the standard methodologies used to assess these critical properties, using the compound 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid as a representative example. While specific experimental data for this compound is not publicly available, this document outlines the protocols and data presentation formats that are standard in the pharmaceutical industry.

In Vitro Solubility Assessment

The aqueous solubility of a drug candidate is a key determinant of its oral bioavailability. Poor solubility can lead to low absorption and insufficient drug concentration at the target site. Kinetic solubility is often assessed in early drug discovery due to its high-throughput nature.

Data Presentation: Kinetic Solubility

The results of kinetic solubility assays are typically presented in a tabular format, allowing for rapid comparison across different experimental conditions.

| Compound ID | Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) | Method |

| Target Compound | PBS | 7.4 | 25 | Data Not Available | Nephelometry |

| Target Compound | FaSSIF | 6.5 | 37 | Data Not Available | UV Spectroscopy |

| Target Compound | FeSSIF | 5.0 | 37 | Data Not Available | UV Spectroscopy |

FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is determined by measuring the concentration of a compound in solution after it has been added from a concentrated DMSO stock and allowed to equilibrate for a short period.[1][2][3]

1. Preparation of Solutions:

-

A 10 mM stock solution of the test compound is prepared in 100% DMSO.[1]

-

A series of aqueous buffer solutions (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated intestinal fluids) are prepared.[1]

2. Assay Procedure (Nephelometry):

-

The DMSO stock solution is serially diluted into the aqueous buffer in a 96-well plate.[2]

-

The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).[4]

-

The turbidity of each well, resulting from compound precipitation, is measured using a nephelometer, which detects scattered light.[2][4]

-

The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

3. Assay Procedure (UV Spectroscopy):

-

A small volume of the DMSO stock solution is added to the aqueous buffer in a 96-well filter plate.[4]

-

The plate is incubated with shaking for a set time to allow for precipitation.

-

The solution is then filtered to remove any undissolved compound.[2][4]

-

The concentration of the compound in the filtrate is determined by measuring its UV absorbance at a specific wavelength and comparing it to a standard curve.[4]

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound provides an indication of its susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[5][6] This is a critical factor in determining a drug's half-life and potential for drug-drug interactions. The microsomal stability assay is a common in vitro method used for this purpose.[5][7]

Data Presentation: Microsomal Stability

The data from a microsomal stability assay is typically summarized to show the rate of compound depletion over time.

| Compound ID | Species | Microsomal Protein (mg/mL) | T¹/² (min) | Intrinsic Clearance (µL/min/mg) |

| Target Compound | Human | 0.5 | Data Not Available | Data Not Available |

| Target Compound | Rat | 0.5 | Data Not Available | Data Not Available |

| Verapamil (Control) | Human | 0.5 | Data Not Available | Data Not Available |

Experimental Protocol: Microsomal Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with liver microsomes.[5][8]

1. Reagents and Materials:

-

Liver microsomes (human, rat, etc.).[7]

-

Test compound and positive control compounds.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).[9]

-

Ice-cold stop solution (e.g., acetonitrile or methanol).[7]

-

LC-MS/MS for analysis.[7]

2. Assay Procedure:

-

The test compound (typically at a final concentration of 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.[5]

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.[7][8]

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding an equal volume of ice-cold stop solution.[5][7]

-

Control incubations are performed in the absence of NADPH to assess non-enzymatic degradation.[8]

-

The samples are centrifuged to precipitate proteins.[7]

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.[8]

3. Data Analysis:

-

The percentage of the compound remaining at each time point is plotted against time.

-

The natural logarithm of the percent remaining versus time is plotted, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).

-

The in vitro half-life (T¹/²) is calculated using the formula: T¹/² = 0.693 / k.

-

The intrinsic clearance is then calculated from the half-life and the protein concentration.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for ensuring reproducibility and understanding the overall process.

Caption: Workflow for Kinetic Solubility Assay by Nephelometry.

Caption: Workflow for In Vitro Microsomal Stability Assay.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. mttlab.eu [mttlab.eu]

- 6. Metabolic Stability Assays [merckmillipore.com]

- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

"initial toxicity screening of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid in cell lines"

An In-Depth Technical Guide to the Initial In Vitro Toxicity Screening of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid

Disclaimer: The following guide is a representative document illustrating the typical methodologies and data presentation for an initial toxicity screening of a novel chemical entity. The specific compound, 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, is used as a template for this guide. The experimental data and potential signaling pathways presented herein are hypothetical and for illustrative purposes only.

Introduction

The development of novel therapeutic agents requires a thorough evaluation of their safety and toxicity profiles at an early stage. The compound 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, a molecule with a benzodiazepine-like core structure, has been synthesized for potential therapeutic applications. Benzodiazepines are a class of compounds known to interact with the central nervous system, but derivatives have also been investigated for other activities, including anticancer properties.[1][2] An initial toxicity screening is crucial to identify potential cytotoxic effects and to determine a safe dose range for further preclinical studies.

This technical guide provides a comprehensive overview of the standard in vitro assays and methodologies for the initial toxicity assessment of this novel compound. The primary objectives of this initial screening are to:

-

Determine the cytotoxic and cytostatic effects on various human cell lines.

-

Assess the potential mechanisms of cell death induced by the compound.

-

Establish a preliminary therapeutic index by comparing its effects on cancerous versus non-cancerous cell lines.

The following sections detail the experimental protocols, present hypothetical data in a structured format, and propose potential signaling pathways for further investigation.

Experimental Protocols

A battery of in vitro assays is typically employed to assess the initial toxicity of a novel compound. These assays measure different aspects of cell health, including metabolic activity, membrane integrity, and markers of apoptosis.

Cell Lines and Culture

A panel of human cell lines is selected to represent both cancerous and non-cancerous tissues. For this hypothetical study, the following cell lines are used:

-

A549: Human lung carcinoma cell line.

-

HepG2: Human liver carcinoma cell line.

-

MRC-5: Human normal lung fibroblast cell line.

Cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow

The overall workflow for the initial toxicity screening is depicted in the diagram below. This process ensures a systematic evaluation of the compound's effects on the selected cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After treatment, add a luminogenic caspase-3/7 substrate to each well.

-

Incubate for 1 hour at room temperature.

-

Measure the luminescence using a luminometer.

-

The luminescence intensity is proportional to the amount of caspase activity.

Results

The following tables summarize the hypothetical quantitative data obtained from the initial toxicity screening of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid.

IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell viability by 50%. The IC50 values were determined from the dose-response curves of the MTT assay after 48 hours of treatment.

| Cell Line | Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.8 ± 0.7 |

| HepG2 | Liver Carcinoma | 12.3 ± 1.5 |

| MRC-5 | Normal Lung Fibroblast | 45.1 ± 3.2 |

Table 1: Hypothetical IC50 values of the test compound in different cell lines.

Selectivity Index

The selectivity index (SI) is a ratio that measures the preferential cytotoxicity of a compound towards cancer cells over normal cells. It is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line.

| Cancer Cell Line | SI (MRC-5 / Cancer Cell Line) |

| A549 | 7.78 |

| HepG2 | 3.67 |

Table 2: Hypothetical Selectivity Index of the test compound.

Discussion and Potential Signaling Pathways

The hypothetical results suggest that 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid exhibits dose-dependent cytotoxicity in the tested cell lines. The lower IC50 values in the A549 and HepG2 cancer cell lines compared to the MRC-5 normal cell line indicate a degree of selectivity towards cancer cells. The elevated caspase-3/7 activity (data not shown) would suggest that the compound induces apoptosis.

Based on the benzodiazepine scaffold and its potential to induce apoptosis, a plausible mechanism of action could involve the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress and leads to the activation of effector caspases.

Further studies, such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP) and cell cycle analysis, would be necessary to confirm this proposed mechanism.

Conclusion

This technical guide outlines a systematic approach for the initial in vitro toxicity screening of the novel compound 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid. The detailed protocols and structured data presentation provide a framework for evaluating the cytotoxic and apoptotic potential of new chemical entities. The hypothetical data presented herein suggest that this compound warrants further investigation as a potential therapeutic agent with favorable selectivity towards cancer cells. Future studies should focus on elucidating the precise mechanism of action and expanding the toxicity assessment to more complex in vitro models and eventually in vivo studies.

References

Methodological & Application

Application Notes and Protocols for Utilizing LE135 in HL-60 Cell Differentiation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human promyelocytic leukemia cell line, HL-60, serves as a valuable in vitro model for studying myeloid differentiation. Upon induction with agents such as all-trans retinoic acid (ATRA), HL-60 cells differentiate into mature granulocytes. This process is primarily mediated by the Retinoic Acid Receptor (RAR). LE135 is a potent and selective antagonist of RARs, making it a critical tool for investigating the role of RAR-mediated signaling in myeloid differentiation and for the development of novel therapeutics for hematological malignancies.

These application notes provide detailed protocols for utilizing LE135 to inhibit ATRA-induced differentiation of HL-60 cells, and for assessing the outcomes through Nitroblue Tetrazolium (NBT) reduction and cell viability assays.

Mechanism of Action of LE135 in HL-60 Cells

ATRA, a derivative of vitamin A, induces granulocytic differentiation in HL-60 cells by binding to and activating RARs. The activated RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for cell differentiation and cell cycle arrest.

LE135 functions as a competitive antagonist at the ligand-binding domain of RARs. By occupying this site, LE135 prevents the binding of ATRA and subsequent receptor activation. This blockade of RAR signaling inhibits the downstream transcriptional events, thereby preventing the differentiation of HL-60 cells into mature granulocytes.

Experimental Protocols

HL-60 Cell Culture

Materials:

-

HL-60 cells (ATCC® CCL-240™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan Blue solution

Protocol:

-

Culture HL-60 cells in T-75 flasks containing RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Maintain the cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

Subculture the cells every 2-3 days. To subculture, centrifuge the cell suspension at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density (e.g., 2 x 10⁵ cells/mL).

-

Assess cell viability using the Trypan Blue exclusion method before each experiment. Viability should be >95%.

ATRA-Induced Differentiation of HL-60 Cells and Inhibition by LE135

Materials:

-

HL-60 cells in logarithmic growth phase

-

All-Trans Retinoic Acid (ATRA), stock solution in DMSO

-

LE135, stock solution in DMSO

-

24-well cell culture plates

-

Complete RPMI-1640 medium

Protocol:

-

Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in 24-well plates with a final volume of 1 mL per well.

-

Prepare working solutions of ATRA and LE135 in complete culture medium. A final concentration of 1 µM ATRA is commonly used to induce differentiation.

-

For inhibitor studies, pre-incubate the cells with various concentrations of LE135 (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours before adding ATRA.

-

Add ATRA to the wells to a final concentration of 1 µM. Include appropriate controls:

-

Vehicle control (DMSO)

-

ATRA only

-

LE135 only (at the highest concentration used)

-

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 72-96 hours.

Nitroblue Tetrazolium (NBT) Reduction Assay for Differentiation Assessment

The NBT reduction assay is a functional test for mature granulocytes. Differentiated HL-60 cells, upon stimulation, produce superoxide radicals that reduce the yellow, water-soluble NBT to a blue, insoluble formazan precipitate.

Materials:

-

Differentiated and control HL-60 cells

-

Nitroblue Tetrazolium (NBT) solution (1 mg/mL in PBS)

-

Phorbol 12-myristate 13-acetate (PMA), stock solution in DMSO (1 mg/mL)

-

PBS

-

Hemocytometer

-

Microscope

-

96-well microplate

-

Microplate reader (optional, for quantitative analysis)

Protocol:

-

After the differentiation induction period, harvest the cells from each well and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of fresh complete medium.

-

Count the cells and adjust the density to 1 x 10⁶ cells/mL.

-

In a new 96-well plate, add 100 µL of the cell suspension to each well.

-

Add 100 µL of NBT solution (1 mg/mL) containing 200 ng/mL of PMA to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

To assess differentiation by microscopy, place a drop of the cell suspension on a microscope slide and count the number of cells containing blue-black formazan deposits out of 200 total cells. The percentage of NBT-positive cells is a measure of differentiation.

-

For quantitative analysis, the formazan can be solubilized. After incubation, centrifuge the plate, discard the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Treated and control HL-60 cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

Microplate reader

Protocol:

-

Following the treatment period with LE135 and/or ATRA, add 20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation

Table 1: Illustrative Dose-Dependent Inhibition of ATRA-Induced HL-60 Differentiation by LE135.

Disclaimer: The following data is illustrative and serves as a representative example of the expected outcome. Specific values may vary depending on experimental conditions.

| LE135 Concentration (nM) | % NBT Positive Cells (Mean ± SD) |

| 0 (Vehicle Control) | 5.2 ± 1.1 |

| 0 (ATRA only, 1 µM) | 85.6 ± 4.3 |

| 0.1 | 78.9 ± 5.2 |

| 1 | 62.1 ± 6.8 |

| 10 | 35.4 ± 3.9 |

| 100 | 12.8 ± 2.5 |

| 1000 | 6.5 ± 1.5 |

Table 2: Effect of LE135 on HL-60 Cell Viability (MTT Assay).

Disclaimer: The following data is illustrative and serves as a representative example of the expected outcome. Specific values may vary depending on experimental conditions.

| Treatment | Cell Viability (% of Vehicle Control, Mean ± SD) |

| Vehicle Control | 100 ± 5.7 |

| ATRA (1 µM) | 98.2 ± 6.1 |

| LE135 (1000 nM) | 95.8 ± 7.3 |

| ATRA (1 µM) + LE135 (1000 nM) | 94.5 ± 6.9 |

Visualizations

Application Notes and Protocols: 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid in Retinoic Acid Receptor Transactivation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid is a synthetic compound under investigation for its potential to modulate the activity of Retinoic Acid Receptors (RARs). RARs are ligand-inducible transcription factors that play a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of RAR signaling is implicated in various diseases, including cancer. This document provides a detailed protocol for a transactivation assay to characterize the activity of this compound on RARs, specifically focusing on its potential as a RARγ antagonist.

Signaling Pathway

Retinoic acid receptors are nuclear receptors that, upon binding to their cognate ligands (retinoic acids), form heterodimers with Retinoid X Receptors (RXRs). This heterodimeric complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent activation of gene transcription. Conversely, RAR antagonists bind to the receptor but prevent the conformational changes necessary for coactivator recruitment, thereby inhibiting gene expression.

Caption: Retinoic Acid Receptor (RAR) signaling pathway.

Experimental Protocol: RARγ Transactivation Assay

This protocol describes a cell-based reporter gene assay to determine the ability of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid to antagonize the activation of the human Retinoic Acid Receptor Gamma (RARγ).

Materials and Reagents

-

Cell Line: HEK293T cells (or other suitable host cells)

-

Expression Vector: pCMV-hRARγ (human RARγ expression vector)

-

Reporter Vector: pGL4.29[luc2P/RARE/Hygro] (luciferase reporter vector with RAREs)

-

Control Vector: pRL-TK (Renilla luciferase control vector for normalization)

-

Transfection Reagent: Lipofectamine 3000 or similar

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test Compound: 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid

-

Control Agonist: All-trans retinoic acid (ATRA)

-

Control Antagonist: BMS-189453 or similar known RARγ antagonist

-

Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent

-

Lysis Buffer: Passive Lysis Buffer (Promega)

-

Plate Reader: Luminometer capable of reading 96-well plates

Experimental Workflow

Caption: Workflow for the RARγ transactivation assay.

Step-by-Step Procedure

-

Cell Seeding:

-

One day prior to transfection, seed HEK293T cells into a 96-well white, clear-bottom tissue culture plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

-

Co-transfection:

-

Prepare a transfection mix containing the pCMV-hRARγ, pGL4.29[luc2P/RARE/Hygro], and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions. A suggested ratio is 10:10:1 for the reporter, expression, and control vectors, respectively.

-

Add the transfection mix to the cells.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound, control agonist (ATRA), and control antagonist in serum-free DMEM.

-

For antagonist mode, pre-incubate the cells with the test compound or control antagonist for 30 minutes before adding the control agonist (ATRA) at a concentration that elicits 80% of its maximal response (EC80).

-

For agonist mode, add the test compound alone.

-

Include appropriate vehicle controls (e.g., DMSO).

-

-

Incubation:

-

Incubate the treated cells for 18-24 hours at 37°C and 5% CO2.

-

-

Cell Lysis:

-

Remove the medium from the wells and wash once with 1X phosphate-buffered saline (PBS).

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

For antagonist activity, calculate the percent inhibition of the ATRA-induced luciferase activity for each concentration of the test compound.

-

For agonist activity, express the results as fold activation relative to the vehicle control.

-

Plot the data using a non-linear regression model to determine the IC50 (for antagonists) or EC50 (for agonists) values.

-

Data Presentation

The quantitative data from the transactivation assay should be summarized in a clear and concise table to allow for easy comparison of the test compound's activity with control compounds.

| Compound | Assay Mode | Parameter | Value (µM) |

| 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid | Antagonist | IC50 | TBD |

| Agonist | EC50 | TBD | |

| All-trans retinoic acid (ATRA) | Agonist | EC50 | ~0.01 |

| BMS-189453 | Antagonist | IC50 | ~0.1 |

TBD: To be determined by experimental results.

Conclusion

This application note provides a comprehensive protocol for a transactivation assay to evaluate the activity of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid on the Retinoic Acid Receptor γ. By following this detailed methodology, researchers can effectively characterize the potency and efficacy of this compound as a potential RARγ modulator. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological processes and the experimental design.

"application of LE135 in breast cancer cell apoptosis studies"

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE135 is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ). In the context of breast cancer, where retinoids can induce apoptosis, LE135 serves as a critical tool to investigate the specific role of RARβ in this process. By selectively blocking the RARβ signaling pathway, researchers can elucidate the molecular mechanisms underlying retinoid-induced cell death and explore potential therapeutic strategies. These application notes provide a comprehensive overview of the use of LE135 in studying apoptosis in breast cancer cell lines, including detailed protocols and data presentation guidelines.

Data Presentation

The following tables summarize the key quantitative data obtained from studies investigating the effect of LE135 on breast cancer cell apoptosis. It is important to note that LE135 is an antagonist and is typically used to inhibit apoptosis induced by RAR agonists like all-trans retinoic acid (ATRA).

Table 1: Effect of LE135 on ATRA-Induced Apoptosis in ZR-75-1 Breast Cancer Cells

| Treatment | Concentration of ATRA (µM) | Concentration of LE135 (µM) | % Apoptotic Cells (Annexin V Positive) | Fold Change in Apoptosis vs. ATRA alone |

| Vehicle Control | 0 | 0 | Data not available | - |

| ATRA | 1 | 0 | Data not available | 1.0 |

| ATRA + LE135 | 1 | 0.1 | Data not available | Data not available |

| ATRA + LE135 | 1 | 1 | Data not available | Data not available |

| ATRA + LE135 | 1 | 10 | Data not available | Data not available |

| LE135 alone | 0 | 10 | Data not available | Data not available |

Note: Specific quantitative data from the primary literature (Li et al., 1999) was not available. Researchers should consult the original publication for precise values. The table serves as a template for presenting such data.

Table 2: Effect of LE135 on the Expression of Apoptosis-Related Proteins in ATRA-Treated Breast Cancer Cells

| Treatment | Concentration of ATRA (µM) | Concentration of LE135 (µM) | Relative Bcl-2 Expression (Fold Change) | Relative Bax Expression (Fold Change) | Cleaved Caspase-3 Activity (Fold Change) |

| Vehicle Control | 0 | 0 | 1.0 | 1.0 | 1.0 |

| ATRA | 1 | 0 | Data not available | Data not available | Data not available |

| ATRA + LE135 | 1 | 1 | Data not available | Data not available | Data not available |

| LE135 alone | 0 | 1 | Data not available | Data not available | Data not available |

Note: This table is a template for presenting western blot quantification data. Actual values will depend on experimental results.

Experimental Protocols

Cell Culture and Treatment

Breast Cancer Cell Lines:

-

MCF-7: Estrogen receptor-positive (ER+), human breast adenocarcinoma cell line.

-

MDA-MB-231: Triple-negative (ER-, PR-, HER2-), human breast adenocarcinoma cell line.

-

ZR-75-1: Estrogen receptor-positive (ER+), human breast ductal carcinoma cell line.

Culture Conditions:

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Treatment with LE135 and/or ATRA:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere and reach 60-70% confluency.

-

Prepare stock solutions of LE135 and ATRA in a suitable solvent (e.g., DMSO).

-

On the day of treatment, dilute the stock solutions to the desired final concentrations in the complete culture medium.

-

For experiments investigating the inhibitory effect of LE135, pre-incubate the cells with LE135 for 1-2 hours before adding the apoptosis-inducing agent (ATRA).

-

Add the treatment media to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-